molecular formula C14H12BrN5O2S B12138798 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide

Cat. No.: B12138798
M. Wt: 394.25 g/mol
InChI Key: YAHXOPHEUFQYCJ-UHFFFAOYSA-N
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Description

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including an amino group, a furan ring, and a bromophenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.

    Acylation: The final step involves the acylation of the triazole intermediate with 2-bromophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced furan derivatives.

Scientific Research Applications

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The presence of the triazole and furan rings may facilitate binding to biological targets, while the amino and bromophenyl groups contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-chlorophenyl)acetamide
  • 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-fluorophenyl)acetamide
  • 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-iodophenyl)acetamide

Uniqueness

The uniqueness of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenyl group, in particular, may enhance its biological activity and specificity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C14H12BrN5O2S

Molecular Weight

394.25 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C14H12BrN5O2S/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)

InChI Key

YAHXOPHEUFQYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Br

Origin of Product

United States

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